molecular formula C23H36ClN3O2 B15082155 N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide CAS No. 767335-59-1

N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide

Cat. No.: B15082155
CAS No.: 767335-59-1
M. Wt: 422.0 g/mol
InChI Key: GVMKTJHUOVNDFB-NLRVBDNBSA-N
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Description

N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorobenzylidene group, a hydrazino moiety, and a long tetradecanamide chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide typically involves a multi-step process. One common method starts with the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the intermediate 3-chlorobenzylidene hydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired compound. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting their integrity and affecting cellular functions .

Comparison with Similar Compounds

  • 2-(2-(3-Chlorobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
  • 2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide

Comparison: N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide stands out due to its long tetradecanamide chain, which imparts unique physicochemical properties. This extended chain can enhance the compound’s lipophilicity, making it more suitable for applications involving lipid membranes or hydrophobic environments. In contrast, similar compounds with shorter chains or different substituents may exhibit different solubility, reactivity, and biological activity profiles .

Properties

CAS No.

767335-59-1

Molecular Formula

C23H36ClN3O2

Molecular Weight

422.0 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

InChI

InChI=1S/C23H36ClN3O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-22(28)25-19-23(29)27-26-18-20-14-13-15-21(24)17-20/h13-15,17-18H,2-12,16,19H2,1H3,(H,25,28)(H,27,29)/b26-18+

InChI Key

GVMKTJHUOVNDFB-NLRVBDNBSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)Cl

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)Cl

Origin of Product

United States

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